molecular formula C9H12N2O2 B13826534 4H-Azeto[1,2-a]pyrrolo[1,2-d]pyrazine-4,9(2H)-dione,hexahydro-,(4aR-cis)-(9CI)

4H-Azeto[1,2-a]pyrrolo[1,2-d]pyrazine-4,9(2H)-dione,hexahydro-,(4aR-cis)-(9CI)

Cat. No.: B13826534
M. Wt: 180.20 g/mol
InChI Key: MXHHEHBXUOJIMU-RNFRBKRXSA-N
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Description

4H-Azeto[1,2-a]pyrrolo[1,2-d]pyrazine-4,9(2H)-dione,hexahydro-,(4aR-cis)-(9CI) is a complex heterocyclic compound. It belongs to the class of azetopyrrolopyrazines, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by a fused ring system that includes azetidine, pyrrole, and pyrazine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Azeto[1,2-a]pyrrolo[1,2-d]pyrazine-4,9(2H)-dione,hexahydro-,(4aR-cis)-(9CI) typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-alkylpyrrole with hydrazine hydrate, followed by intramolecular cyclization to form the pyrazine ring . The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4H-Azeto[1,2-a]pyrrolo[1,2-d]pyrazine-4,9(2H)-dione,hexahydro-,(4aR-cis)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at positions adjacent to the nitrogen atoms in the ring system.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Azeto[1,2-a]pyrrolo[1,2-d]pyrazine-4,9(2H)-dione,hexahydro-,(4aR-cis)-(9CI) is unique due to its fused ring system, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

(3R,8R)-1,6-diazatricyclo[6.3.0.03,6]undecane-2,7-dione

InChI

InChI=1S/C9H12N2O2/c12-8-6-2-1-4-10(6)9(13)7-3-5-11(7)8/h6-7H,1-5H2/t6-,7-/m1/s1

InChI Key

MXHHEHBXUOJIMU-RNFRBKRXSA-N

Isomeric SMILES

C1C[C@@H]2C(=O)N3CC[C@@H]3C(=O)N2C1

Canonical SMILES

C1CC2C(=O)N3CCC3C(=O)N2C1

Origin of Product

United States

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